N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Solubility Salt Selection Formulation

This N-methyl isoindoline dihydrochloride (CAS 1820686-41-6) is a differentiated building block for medicinal chemistry. The pre-installed N‑methyl group on the saturated ring and the free 5‑amine handle are critical SAR vectors for GlyT1 inhibitor and HDAC inhibitor programs. Unlike unsubstituted analogs, this substitution pattern modulates lipophilicity and metabolic stability without additional synthetic steps. Supplied as the dihydrochloride salt at ≥95% purity, it offers superior aqueous solubility for parallel synthesis and direct biochemical screening—eliminating DMSO interference. Procure this specific CAS to ensure reproducibility in your SAR campaigns.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 1820686-41-6
Cat. No. B6600129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride
CAS1820686-41-6
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(CNC2)C=C1.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-10-9-3-2-7-5-11-6-8(7)4-9;;/h2-4,10-11H,5-6H2,1H3;2*1H
InChIKeyWDKXMLVTXANABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride (CAS 1820686-41-6): A 5-Amino Isoindoline Building Block


N-Methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride (CAS 1820686-41-6) is a bicyclic isoindoline derivative with the molecular formula C9H14Cl2N2 and a molecular weight of 221.12 g/mol . The compound is a dihydrochloride salt of a 5-amino isoindoline scaffold, a privileged structure in medicinal chemistry that has been employed in the development of GlyT1 inhibitors, HDAC inhibitors, and sigma receptor ligands [1]. Commercially, it is typically supplied at a minimum purity of 95% for research and development purposes . Its primary role is as a synthetic intermediate or building block, where the N-methyl and 5-amine substitution pattern serves as a key structural feature that distinguishes it from other isoindoline analogs in downstream structure-activity relationship (SAR) exploration.

Why N-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride Cannot Be Replaced by Other Isoindoline Analogs


Within the isoindoline family, minor structural modifications can lead to profound differences in biological activity and chemical reactivity. The specific substitution pattern of this compound—the N-methyl group on the saturated ring and the free 5-amine on the aromatic ring—is a critical determinant of its utility. For instance, regioisomers such as isoindolin-4-amine dihydrochloride target the dopamine D2 receptor , while the unsubstituted 2,3-dihydro-1H-isoindol-5-amine lacks the N-methyl group that can modulate lipophilicity and metabolic stability in drug candidates . The dihydrochloride salt form further differentiates this compound by providing enhanced aqueous solubility compared to its free base counterpart (CAS 1394961-20-6) , directly impacting its handling in parallel synthesis or biochemical assays. Generic substitution therefore risks altering key physical properties and biological outcomes, undermining the reproducibility of synthetic routes and pharmacological data.

Quantitative Evidence Guide: N-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt over the Free Base Form

For chemical procurement and biological assay preparation, the aqueous solubility of the dihydrochloride salt is a critical differentiator. While the free base N-methyl-2,3-dihydro-1H-isoindol-5-amine (CAS 1394961-20-6, MW 148.20 g/mol) is expected to have limited aqueous solubility, its dihydrochloride salt (CAS 1820686-41-6, MW 221.12 g/mol) is designed to offer enhanced solubility, a fundamental principle of salt formation [1]. This property facilitates its use in aqueous reaction conditions, biological buffer systems, and high-throughput screening formats where consistent dissolution is paramount.

Solubility Salt Selection Formulation

Structural Differentiation for GlyT1 vs. D2 Receptor Targeting: N-5 Substitution Pattern Comparison

The position of the amine group on the isoindoline scaffold is a primary driver of biological target engagement. Isoindolin-4-amine dihydrochloride is reported to interact with the human dopamine receptor D2 , whereas the isoindoline scaffold with a different substitution pattern is a core structure for GlyT1 inhibitors [1]. While the target binding profile of N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride itself has not been reported, its 5-amine substitution pattern places it in a distinct chemical space from the 4-amine analog. This divergence in regiochemistry—amine at position 5 versus position 4—creates a bifurcation in potential pharmacological utility, making them non-interchangeable in SAR-driven lead optimization programs.

GlyT1 Inhibition Dopamine D2 Neuropharmacology

N-Methyl Substituent as a Key Vector for Modulating Potency in GlyT1 Inhibition

In the benzoylisoindoline class of GlyT1 inhibitors, the nature of the substituent on the isoindoline nitrogen is a critical SAR parameter. Research has demonstrated that optimization of this position is essential for achieving potent GlyT1 inhibition, favorable selectivity against the GlyT2 isoform, and acceptable in vivo pharmacokinetic profiles [1]. The N-methyl substituent present in this compound serves as a minimal alkyl group, which can be a starting point for SAR exploration. In contrast, the unsubstituted 2,3-dihydro-1H-isoindol-5-amine dihydrochloride (CAS 1232785-01-1) lacks this N-alkyl group entirely , representing a more basic scaffold that may require additional synthetic steps to reach the same level of functionalization. This positions the N-methylated compound as a more advanced intermediate for GlyT1-focused medicinal chemistry.

GlyT1 SAR Lipophilicity

Supply Chain Consistency: Defined Commercial Purity Specification Supports Assay Reproducibility

A key factor in chemical procurement for reproducible research is the defined and verifiable purity of the material. The dihydrochloride salt from AKSci (Cat. No. 1715EG) is specified at a minimum purity of 95% . This contrasts with numerous isoindoline analogs from other suppliers where purity specifications are either not publicly stated or require direct inquiry, introducing uncertainty into the procurement process. For example, while the unsubstituted 2,3-dihydro-1H-isoindol-5-amine dihydrochloride is commercially available, its listed purity is not always immediately transparent . The clear, documented purity of the target compound simplifies procurement decisions and supports data integrity by ensuring a consistent starting material for synthesis or biological testing.

Quality Control Purity Reproducibility

Optimal Research and Industrial Application Scenarios for N-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride


GlyT1 Inhibitor Lead Optimization: Advanced Intermediate for Parallel Synthesis

This compound is best applied as a key intermediate in the design and parallel synthesis of novel GlyT1 inhibitors. Given that the isoindoline scaffold is a validated core for this target class [1], and that the N-methyl group is a critical SAR vector for modulating potency and PK properties [2], the compound is well-suited for amide coupling or reductive amination reactions to rapidly generate diverse analog libraries. Its aqueous solubility as a dihydrochloride salt further facilitates liquid-phase chemistry and direct use in subsequent biological screening, reducing the need for solubilizing co-solvents that may interfere with target engagement assays.

Scaffold Hopping in Sigma Receptor Ligand Design

Isoindoline scaffolds have demonstrated utility in generating sigma-1 and sigma-2 receptor ligands [3]. The substitution pattern of this compound, featuring both an N-methyl group and a reactive 5-amine handle, provides a tailored starting point for introducing diverse aromatic or heterocyclic motifs. This enables systematic 'scaffold hopping' efforts to identify novel sigma receptor modulators with improved subtype selectivity, a strategy that would not be possible with simpler, unsubstituted analogs where additional synthetic manipulation at the nitrogen would be required.

Exploratory HDAC Inhibitor Synthesis with a Pre-functionalized Isoindoline Core

The 5-amine group serves as a synthetic handle for attaching zinc-binding groups (e.g., hydroxamic acids) or surface-recognition motifs to generate potential histone deacetylase (HDAC) inhibitors. Isoindoline-based HDAC inhibitors have been reported with nanomolar IC50 values [4], and the pre-installed N-methyl group on this compound provides a distinct lipophilic character compared to the unsubstituted scaffold, allowing medicinal chemists to directly explore the impact of this substituent on HDAC isoform selectivity and cellular activity. Its high purity specification ensures that initial SAR data is not confounded by impurities.

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